Didesmethylsibutramine
Overview
Description
Didesmethylsibutramine is a metabolite of sibutramine, a medication historically used for weight loss but withdrawn from markets due to side effects. It has been the subject of scientific research for its synthesis and potential applications in treating central nervous system (CNS) disorders.
Synthesis Analysis
The first asymmetric synthesis of (R)-didesmethylsibutramine was achieved through a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine. This process highlights the compound's stereoselective synthesis potential for therapeutic applications in CNS disorders (Han et al., 2002).
Molecular Structure Analysis
Research on sibutramine and its metabolites, including didesmethylsibutramine, often focuses on their enantiomeric forms due to their distinct biological activities. The structural elucidation of these compounds, including their chiral nature, is crucial for understanding their pharmacological effects (Glick et al., 2000).
Chemical Reactions and Properties
Didesmethylsibutramine's chemical behavior can be inferred from studies on sibutramine. Its active metabolites, including didesmethylsibutramine, have been examined for their anorexic effects and potential safer therapeutic profiles compared to sibutramine itself. Such studies provide insights into the compound's reactivity and biological interactions (Glick et al., 2000).
Physical Properties Analysis
Analytical techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) have been utilized to determine the physical properties of sibutramine and its metabolites, including didesmethylsibutramine, in biological matrices. These methods provide crucial information on the compound's stability, solubility, and other physical properties critical for its pharmacokinetic profile (Ding et al., 2003).
Chemical Properties Analysis
The chemical properties of didesmethylsibutramine are closely related to its molecular structure and reactivity. Studies on the synthesis and characterization of sibutramine and its metabolites provide a foundation for understanding their chemical behaviors, including interactions with biological targets and potential for inducing therapeutic effects or side effects (Han et al., 2002).
Scientific Research Applications
Application in Analytical Chemistry
- Summary of the Application: Didesmethylsibutramine, an active metabolite of the anorectic drug sibutramine, has been identified as an adulterant in weight loss supplements . It is used in the simultaneous determination of the illegal additives sibutramine and its metabolite N-di-desmethylsibutramine in dietary supplements for weight control .
- Methods of Application or Experimental Procedures: A high-performance liquid chromatographic method, coupled with UV detection and electrospray ionization mass spectrometry (HPLC—UV-ESI-MS), is developed for the simultaneous determination of the illegal additives sibutramine and its metabolite N-di-desmethylsibutramine in dietary supplements for weight control . The separation is achieved on a Spherisorb C8 reversed-phase column, employing acetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate as mobile phases in a gradient mode . UV detection is used for quantitation at a wavelength of 223 nm . Identification of target compounds is completed by ESI-MS using selected ion recording at m/z 280 for sibutramine and m/z 252 for N-di-desmethylsibutramine .
- Results or Outcomes: The method is successfully applied to the analysis of natural dietary supplement samples . Calibration curves are linear over the range of 0.025–1.0 mg/mL for sibutramine and N-di-desmethylsibutramine . Correlation coefficients are better than 0.9990 . The intra- and inter-day precision and accuracy for sibutramine and N-di-desmethylsibutramine are acceptable .
Application in Pharmacology
- Summary of the Application: Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . The ®-enantiomer of didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
- Methods of Application or Experimental Procedures: Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the n-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g. clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
- Results or Outcomes: The ®-enantiomer of didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACWZKKZPCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004734 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didesmethylsibutramine | |
CAS RN |
84467-54-9 | |
Record name | N-Didesmethylsibutramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84467-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Didemethylsibutramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDESMETHYLSIBUTRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.